1-Decyl-3-methylimidazolium
Overview
Description
1-decyl-3-methylimidazolium is a 1-alkyl-3-methylimidazolium in which the alkyl substituent at C-1 is decyl.
Scientific Research Applications
Hydrate Crystal Inhibition in Drilling Fluid
1-Decyl-3-Methylimidazolium Tetrafluoroborate, an ionic liquid, has been found to effectively inhibit clathrate hydrate crystals in drilling fluids. This inhibitor performs better than traditional kinetic inhibitors like polyvinylpyrrolidone (PVP), exhibiting anti-agglomerate characteristics and combating the “memory effect” in solutions. It's particularly effective under marine conditions, making it a valuable asset in gas hydrate bearing formations (Saikia & Mahto, 2016).
Cellulose Solubility and Tritylation
This compound derivatives have shown promising results in the dissolution of cellulose. For instance, studies have demonstrated the solubility of cellulose in various 1-alkyl-3-methylimidazolium-based ionic liquids. Furthermore, the tritylation of cellulose, a key step in chemical processing, was successfully performed in 1-butyl-3-methylimidazolium chloride, indicating the potential of these ionic liquids in cellulose chemistry (Erdmenger et al., 2007).
Liquid-Crystalline Gel Formation
This compound bromide, when mixed with water, can spontaneously self-organize, leading to the formation of a liquid-crystalline gel. This discovery provides a simple method for preparing supramolecular assemblies incorporating room-temperature ionic liquids (Firestone et al., 2002).
Micellar Behavior in Binary Solvent Mixtures
In mixtures with water, this compound bromide behaves like a classical cationic amphiphile. Its critical micellar concentration and the association rate of the counter ion to the micelle were studied, providing insights into its behavior in liquid electrolyte mixtures. This understanding is crucial for applications in dispersed aggregate solutions (Sirieix-Plénet, Gaillon, & Letellier, 2004).
Environmental Impact Studies
Although not directly an application, it's worth mentioning that studies have been conducted on the toxic effects of this compound bromide ionic liquid. Investigations into its impact on the antioxidant enzyme system and DNA in zebrafish livers indicate the importance of considering the environmental and biological effects of these compounds (Dong et al., 2013).
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16/h12-14H,3-11H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVBLGHGCHZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N2+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048089 | |
Record name | 1-Decyl-3-methylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.38 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81994-88-9 | |
Record name | 1-Decyl-3-methylimidazolium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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